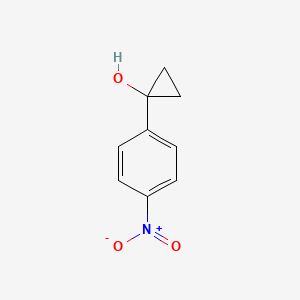
1-(4-Nitrophenyl)cyclopropan-1-ol
Overview
Description
1-(4-Nitrophenyl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a nitro group at the para position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)cyclopropan-1-ol typically involves the cyclopropanation of 4-nitrostyrene. One common method is the reaction of 4-nitrostyrene with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under mild conditions, yielding this compound as the primary product .
Industrial production methods for this compound are not extensively documented, but laboratory-scale synthesis often involves similar cyclopropanation reactions with appropriate safety measures due to the hazardous nature of diazomethane.
Chemical Reactions Analysis
1-(4-Nitrophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-Nitrophenyl)cyclopropanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or hydrogen in the presence of a palladium catalyst, leading to the formation of 1-(4-Aminophenyl)cyclopropanol.
Scientific Research Applications
1-(4-Nitrophenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various cyclopropane derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound is used in studies involving enzyme-catalyzed reactions, particularly those involving cyclopropane ring-opening mechanisms.
Medicine: Research into the pharmacological properties of cyclopropane derivatives includes investigations into their potential as therapeutic agents.
Industry: The compound is utilized in the development of new materials and as a building block in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)cyclopropan-1-ol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biological molecules, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-(4-Nitrophenyl)cyclopropan-1-ol can be compared with other cyclopropane derivatives such as:
1-(4-Aminophenyl)cyclopropanol: Formed by the reduction of this compound, it has different reactivity due to the presence of an amino group instead of a nitro group.
1-(4-Methoxyphenyl)cyclopropanol: This compound has a methoxy group instead of a nitro group, leading to different electronic and steric effects.
Cyclopropanol: The simplest cyclopropane derivative, it lacks the phenyl and nitro groups, resulting in significantly different chemical properties.
Properties
IUPAC Name |
1-(4-nitrophenyl)cyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(5-6-9)7-1-3-8(4-2-7)10(12)13/h1-4,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLQSQQZKZEYMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




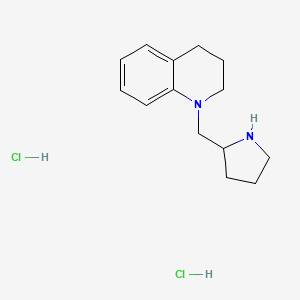
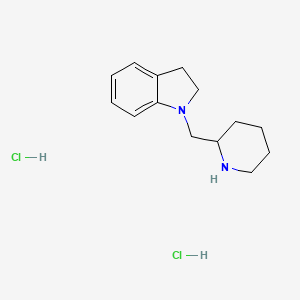
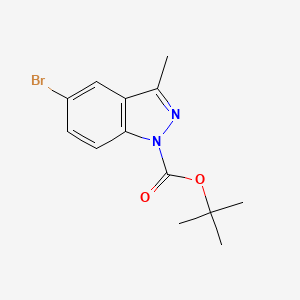
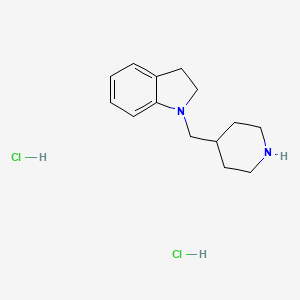
![1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol](/img/structure/B1392377.png)


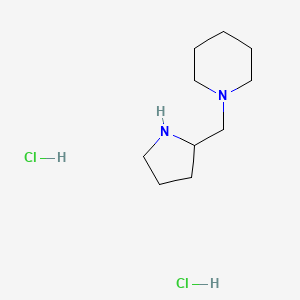
![1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1392385.png)
![1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1392386.png)
![1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392387.png)
![1-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392390.png)
